molecular formula C8H9N3O B7587592 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

Cat. No. B7587592
M. Wt: 163.18 g/mol
InChI Key: GCNUISPGPXVLDP-UHFFFAOYSA-N
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Description

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. EFTR belongs to the category of triazoles, which are known to possess diverse biological activities.

Mechanism of Action

The exact mechanism of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's biological activity is not fully understood. However, studies have suggested that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole may act by inhibiting the activity of enzymes involved in various biological processes. For example, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is involved in cholesterol biosynthesis.
Biochemical and Physiological Effects:
5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole can inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole can inhibit the growth of cancer cells and reduce tumor size in animal models. 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's advantages for lab experiments include its high purity, stability, and diverse biological activities. However, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several possible future directions for 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole research. One direction is to investigate 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's potential as a drug candidate for various diseases, including cancer, bacterial and fungal infections, and inflammation. Another direction is to study 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's mechanism of action in more detail to better understand its biological activity. Additionally, further research could explore 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's potential application in material science, such as in the development of new corrosion inhibitors or solar cell components.
In conclusion, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential application in various fields. 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole could lead to the development of new drugs and materials with diverse biological activities.

Synthesis Methods

The synthesis of 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole involves the reaction of 5-ethyl-3-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-1-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole with high purity and yield.

Scientific Research Applications

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been studied for its potential application in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been found to exhibit antimicrobial, antifungal, and anticancer activities. In agrochemistry, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been studied for its potential as a pesticide and herbicide. In material science, 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole has been investigated for its potential as a corrosion inhibitor and as a component in solar cells.

properties

IUPAC Name

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUISPGPXVLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

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